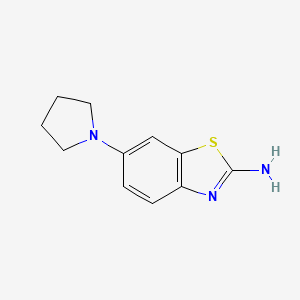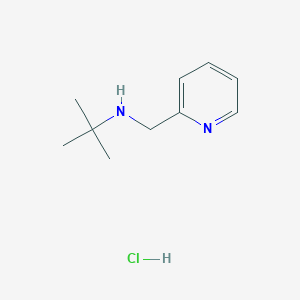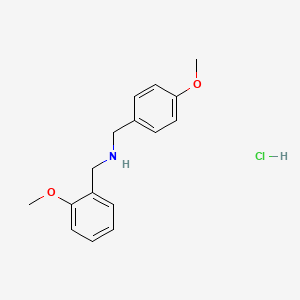![molecular formula C13H20N2O B1285225 {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine CAS No. 122893-33-8](/img/structure/B1285225.png)
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step sequences and the use of specific reactions. For example, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, which could be indicative of the complexity involved in synthesizing similar compounds . Additionally, the use of [1,3]-dipolar cycloaddition reactions in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold suggests that similar cycloaddition strategies might be applicable for the synthesis of “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine” .
Molecular Structure Analysis
The molecular structure of related compounds can influence their reactivity and stability. For instance, the presence of a bicyclic diamino scaffold in one compound is designed to stabilize parallel turn conformations . This implies that the molecular structure of “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine” could also play a significant role in its conformational stability and its potential interactions with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, such as the inactivation of monoamine oxidase B by 4-(aminomethyl)-1-aryl-2-pyrrolidinones . This suggests that “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine” might also exhibit interesting biological activities, potentially acting as an inhibitor for certain enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques. For instance, the use of HPLC and TLC to determine the purity and stability of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine indicates the importance of these methods in analyzing similar compounds . The instability of the imide group in acidic and alkaline environments as observed in compound II could also be relevant to the stability of “{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine” .
Applications De Recherche Scientifique
One specific application mentioned is the use of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
-
Pharmaceutical Intermediates The compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis process of drug discovery .
-
Pyrrolidine Derivatives The compound belongs to the pyrrolidine class of compounds. Pyrrolidine derivatives have been found to have biological potential. For instance, certain pyrrolidine derivatives showed anti-inflammatory and analgesic activities .
-
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists The compound is part of the pyrrolidine class of compounds, which are used to obtain cis-3,4-diphenylpyrrolidine derivatives. These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
-
Pharmaceutical Intermediates The compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients .
-
Pyrrolidine Derivatives The compound belongs to the pyrrolidine class of compounds. Pyrrolidine derivatives have been found to have biological potential . For instance, certain pyrrolidine derivatives showed anti-inflammatory and analgesic activities .
-
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists The compound is part of the pyrrolidine class of compounds, which are used to obtain cis-3,4-diphenylpyrrolidine derivatives. These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Propriétés
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRPMDTKZJSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560154 | |
| Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
CAS RN |
122893-33-8 | |
| Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)



amine hydrochloride](/img/structure/B1285185.png)


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)


